1,4-Dibromo-4-methylpentane

Description

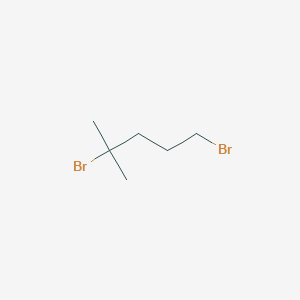

Structure

3D Structure

Properties

Molecular Formula |

C6H12Br2 |

|---|---|

Molecular Weight |

243.97 g/mol |

IUPAC Name |

1,4-dibromo-4-methylpentane |

InChI |

InChI=1S/C6H12Br2/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 |

InChI Key |

DAWJLVCTELSDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCBr)Br |

Origin of Product |

United States |

Mechanistic Investigations of 1,4 Dibromo 4 Methylpentane Reactivity

Nucleophilic Substitution Reactions at Primary and Tertiary Bromine Centers

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group. lecturio.com In 1,4-dibromo-4-methylpentane, the two carbon-bromine bonds exhibit different susceptibilities to nucleophilic attack, which can be selectively targeted by carefully choosing the reaction conditions.

SN2 Pathway Analysis: Regioselectivity and Steric Hindrance (e.g., with NaI in acetone)

The bimolecular nucleophilic substitution (SN2) reaction is a single-step process where the nucleophile attacks the substrate from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. byjus.com The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. masterorganicchemistry.com

| Reactant | Reagent | Solvent | Major Product | Reaction Pathway | Key Factor |

|---|---|---|---|---|---|

| This compound | NaI | Acetone | 4-bromo-1-iodo-4-methylpentane | SN2 | Steric Hindrance |

SN1 Pathway Analysis: Carbocation Stability and Rearrangements (e.g., with AgNO3 in ethanol)

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. byjus.com The stability of this carbocation is the primary factor governing the feasibility and rate of an SN1 reaction. Tertiary carbocations are significantly more stable than secondary and primary carbocations due to hyperconjugation and inductive effects. youtube.com

| Reactant | Reagent | Solvent | Major Product | Reaction Pathway | Key Factor |

|---|---|---|---|---|---|

| This compound | AgNO3 | Ethanol | 1-bromo-4-ethoxy-4-methylpentane | SN1 | Carbocation Stability |

Competitive Substitution Pathways in Bifunctional Substrates

The presence of two reactive centers in this compound makes it an excellent substrate for studying the competition between SN1 and SN2 pathways. The outcome of the reaction is dictated by a careful balance of several factors, including the structure of the substrate, the nature of the nucleophile, the properties of the solvent, and the concentration of the reactants.

Substrate Structure: As established, the primary bromide at C1 is sterically accessible for SN2 attack, while the tertiary bromide at C4 is prone to form a stable carbocation for the SN1 pathway.

Nucleophile Strength and Concentration: Strong, high-concentration nucleophiles favor the bimolecular SN2 mechanism, as the rate is dependent on the nucleophile concentration. masterorganicchemistry.com Weak or low-concentration nucleophiles are more likely to allow for the unimolecular SN1 pathway to proceed at the tertiary center, as the rate is independent of the nucleophile's concentration. youtube.com

Solvent Polarity: Polar protic solvents, such as ethanol and water, are effective at solvating both the leaving group and the carbocation intermediate, thus favoring the SN1 mechanism. byjus.com Polar aprotic solvents, like acetone or dimethylformamide (DMF), are less effective at solvating anions but can solvate cations, leaving the nucleophile more "naked" and reactive, which promotes the SN2 pathway. masterorganicchemistry.com

By manipulating these conditions, it is possible to selectively favor substitution at either the primary or the tertiary bromine center of this compound, demonstrating the principles of competitive reaction pathways in a bifunctional molecule.

Elimination Reactions and Alkene Formation

In addition to substitution, haloalkanes can undergo elimination reactions to form alkenes. brainly.com The specific mechanism of elimination, either E1 (unimolecular) or E2 (bimolecular), is influenced by factors similar to those that govern substitution reactions.

E1 and E2 Mechanisms from Dibrominated Systems

The E1 mechanism, like the SN1, proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents. masterorganicchemistry.com The E2 mechanism is a concerted, one-step process that requires a strong base and is favored in less polar solvents. masterorganicchemistry.com

For this compound, elimination can potentially occur from either the primary or the tertiary bromide.

E1 Pathway: The formation of the tertiary carbocation at C4, as seen in the SN1 reaction, can also lead to an E1 elimination. A weak base can then abstract a proton from an adjacent carbon to form an alkene. The E1 mechanism generally follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org

E2 Pathway: A strong, bulky base, such as potassium tert-butoxide, would favor an E2 elimination. study.com Due to the steric hindrance around the tertiary bromide, the base may preferentially abstract a proton from the methyl groups at C4 or from the methylene group at C3. With a less hindered strong base like sodium ethoxide, the more substituted alkene (Zaitsev's product) is generally favored. study.com However, a bulky base can lead to the formation of the less substituted alkene (Hofmann product) due to steric factors. askfilo.com

Reductive Debromination Mechanisms

Reductive debromination of this compound involves the removal of both bromine atoms to potentially form a cyclized product or a mixture of alkanes and alkenes. The mechanism of this transformation can proceed through either ionic or radical intermediates, depending on the reducing agent and reaction conditions. For instance, the reduction of α,ω-dibromoalkanes with zinc dust can lead to the formation of cycloalkanes. echemi.comstackexchange.com

The reductive debromination of dihaloalkanes can proceed via a free-radical mechanism. This is particularly relevant in reactions initiated by radical initiators or certain metals. In the case of this compound, a single electron transfer (SET) from a reducing agent could lead to the cleavage of a carbon-bromine bond, forming a bromoalkyl radical. This radical intermediate can then undergo further reactions. One significant pathway for such a radical is intramolecular cyclization. The 5-exo-trig cyclization of the initial radical would be favored, leading to a five-membered ring, a substituted cyclopentylmethyl radical. This cyclized radical could then be further reduced to the final product.

The stereospecificity of debromination is well-studied for vicinal dibromides, where an anti-periplanar arrangement of the two bromine atoms is typically required for a concerted E2 mechanism, leading to a high degree of stereoselectivity. However, in a 1,4-dibromide such as this compound, the bromine atoms are too far apart to participate in a concerted anti-elimination. Therefore, the reductive debromination is more likely to proceed through a non-concerted mechanism involving radical or carbanion intermediates. stackexchange.com This stepwise nature allows for rotation around the carbon-carbon single bonds in the intermediate, which would lead to a loss of stereochemical information and result in a mixture of stereoisomers if the starting material were chiral. Consequently, the reductive debromination of this compound is not expected to be stereospecific.

Role of Specific Reagents in Elimination Reactions (e.g., Bis(trimethylgermyl)mercury)

Organometallic Reactions and Carbon-Carbon Bond Formation

The carbon-bromine bonds in this compound can be activated by various metals and organometallic reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reactions with Silver Salts: Metathesis and Triflate Ester Formation

The reaction of dibromoalkanes with silver salts, such as silver trifluoromethanesulfonate (silver triflate), is a known method for the formation of triflate esters through a metathesis reaction. researchgate.netnih.gov This transformation is driven by the precipitation of the insoluble silver bromide. For α,ω-dibromoalkanes like 1,4-dibromobutane, the reaction with silver triflate can yield both monobromoalkyl triflates and alkanediyl ditriflates. researchgate.net

| Reactant | Reagent | Product(s) | Key Mechanistic Feature |

| This compound | Silver Triflate (AgOTf) | 4-bromo-4-methylpentyl triflate, 4-methylpentane-1,4-diyl ditriflate | Anchimeric assistance/Carbocation formation |

Anchimeric Assistance and Cyclic Intermediates

The reactivity of this compound can be significantly influenced by anchimeric assistance, also known as neighboring group participation (NGP). wikipedia.orglibretexts.org In this phenomenon, a substituent on a neighboring carbon atom participates in a substitution reaction, often leading to an increased reaction rate and specific stereochemical outcomes. For alkyl halides, a neighboring halogen atom can act as an internal nucleophile.

In the case of this compound, the bromine atom at the 4-position can participate in the displacement of the bromine atom at the 1-position. This intramolecular cyclization would proceed through a five-membered cyclic bromonium ion intermediate. The formation of this intermediate is generally favored due to the stability of five-membered rings.

The general mechanism for anchimeric assistance by a neighboring bromine atom involves the following steps:

Intramolecular Attack: The lone pair of electrons on the bromine atom at the 4-position attacks the carbon atom at the 1-position, which is bonded to the other bromine atom.

Formation of a Cyclic Intermediate: This intramolecular SN2-like attack displaces the bromide ion at the 1-position and forms a cyclic bromonium ion intermediate.

Nucleophilic Attack: An external nucleophile then attacks one of the carbon atoms of the cyclic intermediate, leading to the ring-opening and formation of the final product.

This participation of the neighboring bromine atom can lead to a significant rate enhancement compared to a similar compound lacking the participating group. The stereochemistry of the reaction is also affected, often resulting in retention of configuration at the reaction center.

Kinetic Studies of Metathesis Reactions

Metathesis reactions, particularly olefin metathesis, are powerful tools in organic synthesis for the formation of carbon-carbon double bonds. These reactions are catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. While metathesis is most commonly associated with alkenes, it is not a typical reaction pathway for saturated haloalkanes like this compound under standard metathesis conditions.

A comprehensive search of the scientific literature did not yield any kinetic studies specifically focused on the metathesis reactions of this compound. This is likely because the compound lacks the necessary functional groups (i.e., double or triple bonds) to participate in standard olefin or enyne metathesis reactions.

It is conceivable that under certain conditions, such as dehydrohalogenation to form an unsaturated intermediate, subsequent metathesis could occur. However, this would be a multi-step process, and kinetic studies would need to address each step individually. There is currently no available research data to support or analyze the kinetics of such a process for this compound.

Electrocarboxylation of Halogenated Hydrocarbons

Mechanistic Insights into Electrochemical CO2 Fixation

Electrocarboxylation is a process that utilizes electrochemical reduction to incorporate carbon dioxide into an organic substrate, forming a carboxylic acid. beilstein-journals.org For halogenated hydrocarbons like this compound, this process offers a potential route for CO2 fixation. The general mechanism for the electrocarboxylation of alkyl halides involves the following key steps:

Electron Transfer: The alkyl halide undergoes a one-electron reduction at the cathode to form a radical anion.

Dissociation: The radical anion is unstable and rapidly dissociates, cleaving the carbon-halogen bond to form an alkyl radical and a halide anion.

Further Reduction: The alkyl radical can then be further reduced at the cathode to form a carbanion.

Nucleophilic Attack: The highly nucleophilic carbanion attacks a molecule of carbon dioxide, which is present in the electrolyte solution, to form a carboxylate anion.

Protonation: Upon workup with an acid, the carboxylate anion is protonated to yield the corresponding carboxylic acid.

In the specific case of this compound, the presence of two bromine atoms offers the possibility of dicarboxylation. The reaction would likely proceed stepwise, with the initial carboxylation occurring at one of the C-Br bonds. The reactivity of the primary versus the tertiary C-Br bond towards electrochemical reduction would influence the initial site of carboxylation. Generally, tertiary alkyl halides are more easily reduced than primary ones.

The efficiency and selectivity of the electrocarboxylation can be influenced by several factors, including the electrode material, the solvent and supporting electrolyte, the concentration of CO2, and the applied potential. While the general mechanism is understood, specific mechanistic studies and detailed electrochemical data for this compound are not extensively reported.

Application in Carboxylic Acid Synthesis

The electrocarboxylation of this compound represents a potential synthetic route to novel dicarboxylic acids. Depending on the reaction conditions and the control of the electrochemical process, it could be possible to selectively form a monocarboxylic acid or a dicarboxylic acid.

The potential products from the electrocarboxylation of this compound are:

Monocarboxylation:

5-Bromo-5-methylhexanoic acid (from carboxylation at the primary C-Br bond)

2,2-Dimethyl-5-bromopentanoic acid (from carboxylation at the tertiary C-Br bond)

Dicarboxylation:

2,2-Dimethylheptanedioic acid

The synthesis of such di- and mono-functionalized carboxylic acids could be of interest for various applications, including polymer synthesis and the preparation of specialty chemicals. However, a review of the current literature does not reveal specific examples or detailed procedures for the application of electrocarboxylation to this compound for the synthesis of these carboxylic acids. The development of such a synthetic protocol would require experimental optimization of the reaction parameters to achieve desired yields and selectivities.

Stereochemical Considerations in 1,4 Dibromo 4 Methylpentane Chemistry

Chirality and Stereoisomerism of Branched Dibromoalkanes (e.g., (2R,3R)-2,3-dibromo-4-methylpentane)

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. Molecules with one or more stereocenters can exist as stereoisomers, which are compounds with the same molecular formula and connectivity but a different spatial arrangement of atoms.

Branched dibromoalkanes can exhibit chirality if they possess at least one stereocenter. For instance, in the case of 1,4-Dibromo-4-methylpentane, the carbon atom at the 4th position is not a stereocenter as it is bonded to two identical methyl groups. However, related branched dibromoalkanes can be chiral. A pertinent example is (2R,3R)-2,3-dibromo-4-methylpentane, which has two stereocenters at the C2 and C3 positions.

The presence of 'n' stereocenters in a molecule can lead to a maximum of 2n stereoisomers. For a molecule with two stereocenters, like 2,3-dibromo-4-methylpentane, there can be up to four stereoisomers. These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other).

The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an 'R' (rectus) or 'S' (sinister) configuration. For example, in (2R,3R)-2,3-dibromo-4-methylpentane, both stereocenters have a defined three-dimensional arrangement of their substituents.

Properties of (2R,3R)-2,3-dibromo-4-methylpentane:

| Property | Value |

| Molecular Formula | C6H12Br2 |

| Molecular Weight | 243.97 g/mol |

| IUPAC Name | (2R,3R)-2,3-dibromo-4-methylpentane |

| Canonical SMILES | CC@HBr |

| InChIKey | BLKGASDZOMDLNX-PHDIDXHHSA-N |

Impact of Stereochemistry on Reaction Pathways

The stereochemistry of a reactant can significantly influence the course and outcome of a chemical reaction. This is particularly evident in nucleophilic substitution and elimination reactions of dibromoalkanes.

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.

In the case of a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. For a chiral bromoalkane, an (R)-enantiomer will be converted to an (S)-enantiomer, and vice-versa. This stereospecificity is a hallmark of the SN2 mechanism.

For this compound, the primary bromide at the C1 position is more susceptible to SN2 reactions due to less steric hindrance compared to the tertiary bromide at the C4 position. If the carbon at the site of substitution were chiral, a complete inversion of stereochemistry would be observed.

In contrast, a unimolecular nucleophilic substitution (SN1) reaction proceeds through a planar carbocation intermediate. This allows the nucleophile to attack from either face of the carbocation, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. Tertiary halides, like the one at the C4 position of this compound, are more prone to undergo SN1 reactions due to the stability of the tertiary carbocation intermediate.

Elimination reactions, which result in the formation of a double bond, also exhibit strong stereochemical preferences. The bimolecular elimination (E2) reaction is highly stereoselective and requires a specific geometric arrangement of the leaving group and the proton being removed.

For an E2 reaction to occur, the hydrogen atom and the leaving group must be in an anti-periplanar conformation. This means that they lie in the same plane but on opposite sides of the carbon-carbon bond. This requirement dictates which stereoisomer of the alkene product is formed from a given stereoisomer of the starting material.

For example, in the E2 elimination of a vicinal dibromide (where the bromines are on adjacent carbons), the stereochemistry of the starting material will determine whether the resulting alkene is the E (entgegen) or Z (zusammen) isomer. The need for an anti-periplanar arrangement often requires the molecule to adopt a specific conformation, which may not be the most stable one.

Enantioselective Synthesis Utilizing Dibromoalkane Intermediates

Dibromoalkanes can serve as versatile intermediates in enantioselective synthesis, which aims to produce a single enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.

One approach involves the use of chiral catalysts or reagents to effect a stereoselective transformation on a prochiral or racemic dibromoalkane. For example, a chiral reducing agent could selectively reduce one of the bromo groups, leading to a chiral monobromoalkane.

Alternatively, chiral dibromoalkanes can be used as building blocks in the synthesis of more complex molecules. The defined stereochemistry of the dibromoalkane is transferred to the final product through a series of stereospecific reactions. For instance, a chiral vicinal dibromide can be converted into a chiral epoxide or a chiral diol with retention or inversion of stereochemistry, depending on the reaction conditions.

The development of methods for the enantioselective synthesis of chiral organoboron compounds has also opened up new avenues for the utilization of dibromoalkanes. These chiral boronic esters can then be used in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

Conformational Analysis and its Influence on Reactivity

The different spatial arrangements of a molecule that result from rotation about single bonds are known as conformations. The study of the energies of these different conformations and their relative populations is called conformational analysis. For a molecule like this compound, rotation around the C-C single bonds gives rise to various conformers, with the most stable being those that minimize steric and torsional strain.

The two most important staggered conformations are the anti and gauche conformations. In an anti conformation, the largest substituents on adjacent carbon atoms are positioned 180° apart, minimizing steric repulsion. In a gauche conformation, these groups are 60° apart, leading to some steric strain. Generally, the anti conformer is more stable and therefore more populated at equilibrium.

For instance, in cyclic systems like substituted dibromocyclohexanes, the requirement for an anti-periplanar geometry in E2 reactions means that the leaving group and the proton must both be in axial positions. If the most stable chair conformation places the bulky substituents in equatorial positions, a ring flip to a less stable conformation with axial substituents may be necessary for the elimination to take place. This conformational requirement can lead to significant differences in reaction rates between different stereoisomers.

Computational and Theoretical Studies of 1,4 Dibromo 4 Methylpentane

Molecular Modeling and Conformational Analysis

Molecular modeling of 1,4-Dibromo-4-methylpentane involves creating a three-dimensional representation of the molecule to study its possible shapes, or conformations. Due to the free rotation around the single carbon-carbon bonds in its pentane (B18724) backbone, the molecule can adopt numerous spatial arrangements. Conformational analysis aims to identify the most stable of these arrangements, which are the ones with the lowest potential energy.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. This information is fundamental to understanding its stability and chemical reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. chemguide.co.uk For this compound, DFT can be used to determine a variety of important properties:

Optimized Geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Molecular Orbitals: It calculates the energy and shape of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Electrostatic Potential: DFT can map the electrostatic potential onto the molecule's surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting where the molecule is likely to be attacked by other reagents.

Below is a hypothetical data table of properties for this compound that could be generated from DFT calculations.

| Property | Predicted Value | Unit |

| HOMO Energy | -9.5 | eV |

| LUMO Energy | 0.8 | eV |

| HOMO-LUMO Gap | 10.3 | eV |

| Dipole Moment | 2.1 | Debye |

| C1-Br Bond Length | 1.95 | Ångström |

| C4-Br Bond Length | 1.98 | Ångström |

Transition State Analysis of Key Reactions

This compound has two bromine atoms that can participate in reactions, such as nucleophilic substitution. chemguide.co.uk The bromine at the primary carbon (C1) and the bromine at the tertiary carbon (C4) will react through different mechanisms (SN2 and SN1, respectively) and at different rates.

Computational chemistry can be used to locate the transition state for these reactions. The transition state is the highest energy point along the reaction pathway and is a critical factor in determining the reaction rate. savemyexams.com By calculating the energy of the transition state, chemists can predict the activation energy of the reaction. A lower activation energy implies a faster reaction. For this compound, transition state analysis could be used to compare the activation energies for nucleophilic attack at C1 versus C4, thereby predicting which position is more reactive under different conditions.

Thermochemical and Kinetic Predictions

Computational methods can also be used to predict the thermochemical properties of this compound, such as its enthalpy of formation. osti.gov These calculations are often performed by considering hypothetical reactions and using well-established thermochemical data for the other species involved. Accurate thermochemical data is essential for understanding the energy changes that occur during chemical reactions.

Kinetic predictions, which are concerned with the rates of reactions, can be made by combining the results of transition state analysis with principles from statistical mechanics. By calculating the activation energy and other properties of the transition state, it is possible to estimate the rate constant of a reaction at a given temperature. This allows for a theoretical prediction of how quickly this compound will react under various conditions.

Theoretical Approaches to Solvation Effects on Reactivity

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. libretexts.org Theoretical models can be used to account for the influence of the solvent on the reactivity of this compound. These models can be broadly categorized into two types:

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for a detailed description of the specific interactions, such as hydrogen bonding, between the solute and the solvent.

Implicit Solvation Models (Continuum Models): Here, the solvent is treated as a continuous medium with a given dielectric constant. This approach is computationally less expensive and is often used to get a general understanding of how the polarity of the solvent will affect the reaction. miami.edu

For reactions of this compound, the choice of solvent can influence which of the two bromine atoms is more reactive. For example, polar protic solvents can stabilize the carbocation intermediate formed in an SN1 reaction at the tertiary carbon, thus favoring this pathway.

Application of Scaled Particle Theory in Molecular Interactions

Scaled Particle Theory (SPT) is a statistical mechanical theory that can be used to describe the thermodynamics of dissolving a solute in a solvent. aps.org It is particularly useful for understanding the energy changes associated with creating a cavity in the solvent to accommodate the solute molecule. acs.org

In the context of this compound, SPT could be used to calculate the free energy of solvation in different solvents. This information is valuable for understanding the solubility of the compound and for refining the predictions of reaction rates in solution. By providing a theoretical framework for the energetic cost of creating a cavity for the molecule, SPT helps to build a more complete picture of the interactions between this compound and its environment.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1,4-Dibromo-4-methylpentane. By analyzing the magnetic environments of the hydrogen (¹H) and carbon-13 (¹³C) nuclei, NMR provides unambiguous evidence of the compound's carbon skeleton and the placement of the bromine atoms.

The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the proximity of electronegative bromine atoms, which deshield nearby protons, causing their signals to appear further downfield.

The ¹³C NMR spectrum provides complementary information, showing five distinct signals corresponding to the five non-equivalent carbon environments. The carbon atoms directly bonded to bromine are significantly deshielded and appear at the lowest field.

Predicted ¹H NMR Spectral Data for this compound

| Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| a | CH₃ | 6H | 1.75 | Singlet (s) |

| b | CH₂ | 2H | 2.20 | Triplet (t) |

| c | CH₂ | 2H | 2.05 | Multiplet (m) |

| d | CH₂ | 2H | 3.40 | Triplet (t) |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | 33-38 |

| C2 | 35-40 |

| C3 | 42-47 |

| C4 (-C(CH₃)₂Br) | 70-75 |

| C5 (CH₃) | 30-35 |

To confirm the assignments made from one-dimensional NMR spectra and to map out the complete bonding network, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals proton-proton coupling interactions. For this compound, cross-peaks would be expected between the protons on adjacent carbon atoms. Specifically, correlations would be observed between the protons at C2 and C3, and between the protons at C1 and C2. This confirms the connectivity of the pentane (B18724) backbone. nmrdb.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This technique would definitively link the proton assignments to the carbon assignments. For instance, the triplet at ~3.40 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at ~33-38 ppm in the ¹³C spectrum, confirming this signal corresponds to the -CH₂Br group at the C1 position.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

The method of ionization significantly affects the appearance of the mass spectrum.

Electron Ionization (EI): As a "hard" ionization technique, EI imparts high energy to the molecule, leading to extensive fragmentation. modgraph.co.ukyoutube.com The molecular ion (M⁺) peak for this compound at m/z 242, 244, and 246 (reflecting the isotopes of bromine, ⁷⁹Br and ⁸¹Br) may be weak or absent. libretexts.org The fragmentation pattern is typically complex, with common fragments arising from the cleavage of C-C and C-Br bonds. purdue.eduruc.dk A prominent fragment would be the loss of a bromine radical, leading to ions at m/z 163/165. Another common fragmentation is the loss of a methyl group (alpha-cleavage) from the tertiary carbon, resulting in a stable carbocation.

Chemical Ionization (CI): CI is a "soft" ionization technique that results in less fragmentation and typically shows a prominent protonated molecule peak ([M+H]⁺) at m/z 243, 245, and 247. modgraph.co.uklibretexts.org This makes CI particularly useful for confirming the molecular weight of the compound when the molecular ion is not observed in the EI spectrum.

A key feature in the mass spectrum of any dibrominated compound is the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Fragments with one bromine atom will show a doublet of peaks (M, M+2) with a 1:1 intensity ratio.

Predicted Key Mass Fragments of this compound (EI)

| m/z (mass/charge ratio) | Possible Fragment Identity | Notes |

| 242, 244, 246 | [C₆H₁₂Br₂]⁺ | Molecular Ion (M⁺), may be weak or absent |

| 227, 229, 231 | [C₅H₉Br₂]⁺ | Loss of a methyl radical (•CH₃) |

| 163, 165 | [C₆H₁₂Br]⁺ | Loss of a bromine radical (•Br) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, loss of C₂H₃Br₂ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of the elemental composition. While low-resolution MS might identify a molecular ion at m/z 242, HRMS can distinguish the exact mass of C₆H₁₂⁷⁹Br₂ from other potential formulas that have the same nominal mass. libretexts.orgresearchgate.net The calculated monoisotopic mass for C₆H₁₂⁷⁹Br₂ is 241.9306 Da, and HRMS would be able to confirm this value experimentally, thereby verifying the molecular formula. chemspider.comchemspider.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-Br bonds. The C-Br stretching vibrations are particularly diagnostic, although they appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), which can be complex. orgchemboulder.comscribd.comquora.com The absence of characteristic peaks for hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double and triple bonds would confirm its identity as a saturated alkyl halide. libretexts.orglibretexts.org

Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H Stretch | Alkane (sp³ C-H) |

| 1350-1470 | C-H Bend | Alkane (CH₂, CH₃) |

| 1300-1150 | C-H Wag | -CH₂Br |

| 515-690 | C-Br Stretch | Alkyl Bromide |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For a chiral molecule, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining its absolute configuration. nih.gov In the case of this compound, the carbon atom at the 4-position is a stereocenter. X-ray crystallography, particularly when using a radiation source like Copper K-alpha, can resolve the spatial arrangement of the substituents around this chiral center, allowing for the assignment of the R or S configuration. uq.edu.au

However, obtaining a suitable single crystal of a flexible, non-polar molecule like this compound can be challenging. The conformational flexibility of the pentane chain may hinder the formation of a well-ordered crystal lattice, which is a prerequisite for high-quality diffraction data. Low temperatures are often employed during data collection to minimize thermal vibrations and lock the molecule into a preferred conformation within the crystal.

While specific crystallographic data for this compound is not publicly available, the principles of the technique can be illustrated by examining the crystal structure of other organobromine compounds. For instance, the analysis of a related dibromoalkane would provide key structural parameters.

Illustrative Crystallographic Data for a Dibromoalkane Derivative (Note: The following data is for a representative cyclic dibromoalkane and is provided for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography study, as specific data for this compound is not available in published literature.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 109.54 |

| Volume (ų) | 1194.5 |

| C-Br Bond Length (Å) | 1.95 - 1.97 |

| C-C-Br Bond Angle (°) | 110.5 - 112.8 |

This table showcases the type of precise geometric information that can be extracted from a crystallographic experiment, defining the unit cell of the crystal and the specific internal coordinates of the molecule.

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy for structural mapping)

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about a molecule's structure, conformation, and chemical environment. nih.gov It serves as a valuable complement to infrared (IR) spectroscopy. The technique is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule.

For this compound, Raman spectroscopy is particularly useful for identifying and mapping the key functional groups. The carbon-bromine (C-Br) stretching vibrations give rise to characteristic and often strong signals in the low-frequency region of the Raman spectrum. spectroscopyonline.comorgchemboulder.com The exact position of these bands can be influenced by the local molecular structure, such as whether the bromine is attached to a primary or tertiary carbon.

Furthermore, the flexibility of the pentane backbone of this compound leads to the possibility of multiple conformational isomers (rotamers) coexisting, particularly in the liquid or solution phase. youtube.com Raman spectroscopy is a sensitive tool for studying this conformational isomerism. nih.govopenreview.net Different conformers will have slightly different vibrational frequencies, which can lead to the appearance of distinct bands or changes in the bandwidths and shapes of existing bands in the spectrum. By analyzing the Raman spectrum, often with the aid of computational chemistry, it is possible to identify the presence of different conformers and, in some cases, determine their relative populations. rsc.org

Expected Raman Vibrational Modes for this compound (Note: This table is based on typical frequency ranges for the specified vibrational modes in bromoalkanes and related compounds, as a specific experimental spectrum for this compound is not available.)

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching (CH₃, CH₂) | 2850 - 3000 | Strong |

| CH₂/CH₃ Bending/Scissoring | 1440 - 1470 | Medium |

| C-C Stretching | 800 - 1200 | Medium-Weak |

| C-Br Stretching (Primary) | 515 - 690 | Strong |

| C-Br Stretching (Tertiary) | ~500 - 650 | Strong |

| Skeletal Deformations | 200 - 500 | Medium-Strong |

The analysis of these characteristic Raman shifts allows for a detailed structural mapping of this compound. The strong intensity of the C-Br stretching modes makes Raman spectroscopy an excellent tool for confirming the presence and probing the environment of the bromine atoms within the molecular structure.

Future Horizons in the Chemistry of this compound: A Look at Emerging Research and Sustainable Practices

The study and application of halogenated organic compounds are entering a new era, driven by the dual imperatives of innovation and sustainability. For a molecule such as this compound, a dibromoalkane with distinct primary and tertiary carbon-bromine bonds, these future trends hold significant promise for novel synthetic applications and more environmentally benign chemical processes. This article explores the forward-looking research directions and emerging trends that are poised to shape the future of this and similar halogenated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.